molecular formula C18H18ClNO6 B15192584 Unii-1uhp520J4V

Unii-1uhp520J4V

Cat. No.: B15192584
M. Wt: 379.8 g/mol
InChI Key: PXFCVALKVVALQA-KYWPAZAJSA-N
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Description

UNII-1UHP520J4V (CAS 41841-16-1) is a brominated aromatic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Key physicochemical properties include:

  • LogP (octanol-water partition coefficient): 2.44–2.71 (indicating moderate lipophilicity).
  • Solubility: Ranges from 0.0419 mg/mL to 0.219 mg/mL, classified as "soluble" in experimental conditions.
  • Pharmacokinetic profile: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and selective inhibition of the CYP1A2 enzyme .
  • Synthetic accessibility: Rated 1.46 (scale: 1 = easy to synthesize, 10 = difficult) .

The compound is synthesized using 1,4-dioxane as a solvent under optimized reaction conditions, yielding a purity-compliant product suitable for pharmaceutical and material science applications .

Properties

Molecular Formula

C18H18ClNO6

Molecular Weight

379.8 g/mol

IUPAC Name

(4R,6S,8S,9E,11E)-16-chloro-17,19-dihydroxy-13-hydroxyimino-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-2-one

InChI

InChI=1S/C18H18ClNO6/c1-9-6-15-14(26-15)5-3-2-4-10(20-24)7-11-16(18(23)25-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22,24H,6-7H2,1H3/b4-2+,5-3+,20-10?/t9-,14+,15+/m1/s1

InChI Key

PXFCVALKVVALQA-KYWPAZAJSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](O2)/C=C/C=C/C(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Origin of Product

United States

Preparation Methods

KF-25706 is synthesized from radicicol through a series of chemical reactions. The synthetic route involves the conversion of radicicol to its oxime derivative under specific reaction conditions. The preparation of KF-25706 typically involves the use of reagents such as hydroxylamine and various solvents .

Chemical Reactions Analysis

KF-25706 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

KF-25706 exerts its effects by binding to the Hsp90 chaperone, interfering with its function. Hsp90 family chaperones are essential for the stability and function of several signaling molecules involved in cell growth and survival. By binding to Hsp90, KF-25706 destabilizes these signaling molecules, leading to their depletion and subsequent inhibition of tumor cell growth . The molecular targets of KF-25706 include proteins such as p185 erbB2, Raf-1, cyclin-dependent kinase 4, and mutant p53 .

Comparison with Similar Compounds

Comparison with Similar Compounds

UNII-1UHP520J4V belongs to a class of brominated esters with structural analogs differing in substituents or functional groups. Below is a comparative analysis with two closely related compounds (similarity scores: 0.98 and 0.92 ) based on structural and functional criteria .

Structural and Physicochemical Comparison

Property UNII-1UHP520J4V Compound A (Similarity: 0.98) Compound B (Similarity: 0.92)
Molecular Formula C₉H₉BrO₂ C₁₀H₁₁BrO₂ C₈H₇BrO₂
Molecular Weight (g/mol) 229.07 259.10 215.05
LogP 2.44–2.71 2.89–3.12 2.01–2.25
Solubility (mg/mL) 0.0419–0.219 0.028–0.156 0.103–0.305
CYP1A2 Inhibition Yes Yes No
BBB Permeability Yes No Yes

Functional and Pharmacological Differences

Compound A (C₁₀H₁₁BrO₂): Structural difference: Additional methyl group increases molecular weight and lipophilicity (higher LogP), reducing solubility and BBB penetration .

Compound B (C₈H₇BrO₂) :

  • Structural difference : Smaller aromatic ring system lowers molecular weight and LogP, enhancing solubility but eliminating CYP1A2 inhibition .
  • Application : Suitable for CNS-targeted drug delivery due to retained BBB permeability.

Key Research Findings

Structure-Activity Relationships (SAR) :

  • The bromine atom in UNII-1UHP520J4V is critical for CYP1A2 inhibition, as its removal (e.g., in Compound B) abolishes enzyme interaction .
  • Methyl substituents (Compound A) increase steric bulk, reducing BBB permeability but enhancing metabolic stability .

Pharmacokinetic Trade-offs :

  • UNII-1UHP520J4V balances moderate LogP and solubility, enabling both oral bioavailability and CNS penetration, a rare combination in its class .

Synthetic Challenges :

  • Bromination steps in UNII-1UHP520J4V’s synthesis require precise temperature control to avoid byproducts, whereas Compound B’s simpler structure allows higher yields .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Profiles

Parameter UNII-1UHP520J4V Compound A Compound B
Molecular Weight 229.07 259.10 215.05
LogP 2.71 3.12 2.25
Solubility (mg/mL) 0.219 0.156 0.305
CYP1A2 Inhibition Yes Yes No
BBB Permeability Yes No Yes

Table 2: Structural Features Influencing Bioactivity

Feature UNII-1UHP520J4V Compound A Compound B
Key Substituent Bromine, ester group Bromine, methyl-ester group Bromine, smaller aryl group
Impact on LogP Moderate lipophilicity Increased lipophilicity Reduced lipophilicity
Role in Bioactivity CYP1A2 inhibition Metabolic stability Enhanced solubility

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